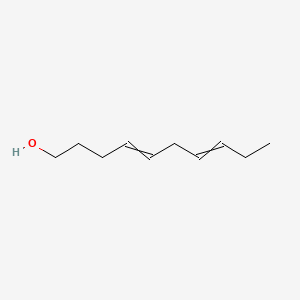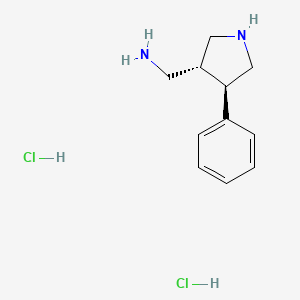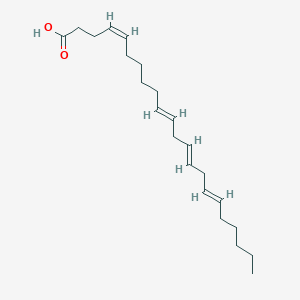
cis-4,10,13,16-Docosatetraenoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-4,10,13,16-Docosatetraenoic Acid is a long chain polyunsaturated fatty acid . It is a minor fatty acid component of rat testis lipids .
Synthesis Analysis
The methyl ester of cis-4,10,13,16-Docosatetraenoic Acid is a neutral, more lipophilic form of the free acid . It can be used as an analytical standard for the identification of the analyte in golden algae, primate brain white matter, and mouse liver using gas chromatography coupled to ion trap mass spectrometry .Molecular Structure Analysis
The molecular formula of cis-4,10,13,16-Docosatetraenoic Acid is C22H36O2 . The average mass is 332.520 Da and the monoisotopic mass is 332.271515 Da .Physical And Chemical Properties Analysis
The density of cis-4,10,13,16-Docosatetraenoic Acid is 0.9±0.1 g/cm3 . The boiling point is 432.5±14.0 °C at 760 mmHg . The vapor pressure is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 75.5±6.0 kJ/mol . The flash point is 329.2±15.2 °C .Scientific Research Applications
Biochemical Research
As a polyunsaturated fatty acid, cis-4,10,13,16-Docosatetraenoic Acid can be used in biochemical research to study lipid biochemistry . It can be used to understand the role of such fatty acids in various biological processes.
Cell Culture Studies
Similar to other fatty acids, it could potentially be used as a component in cell culture media. For example, cis-4,7,10,13,16,19-Docosahexaenoic acid, a related compound, has been used in Dulbecco’s Modified Eagle Medium (DMEM) for culturing cells .
Nutritional Studies
Given its presence in rat testis lipids , it could be used in nutritional studies to understand the role of various fatty acids in animal diets and their impact on health.
Analytical Chemistry
Cis-4,10,13,16-Docosatetraenoic Acid could be used in analytical chemistry as a standard for the analysis of fatty acid methyl esters (FAMEs) .
Mechanism of Action
Target of Action
cis-4,10,13,16-Docosatetraenoic Acid, also known as adrenic acid (AdA), is a naturally occurring polyunsaturated fatty acid . It is one of the most abundant fatty acids in the early human brain . The primary targets of this compound are cells in the human body, particularly those in the brain .
Mode of Action
cis-4,10,13,16-Docosatetraenoic Acid interacts with its targets by being metabolized by cells to biologically active products . These products include dihomoprostaglandins and epoxydocosatrienoic acids (EDTs, also known as dihomo-EETs) . These metabolites play a crucial role in various biological processes.
Biochemical Pathways
The biochemical pathways affected by cis-4,10,13,16-Docosatetraenoic Acid involve the metabolism of the compound to form dihomoprostaglandins and epoxydocosatrienoic acids . These metabolites are known to be endothelium-derived hyperpolarizing factors . They have demonstrated anti-endoplasmic reticulum stress and anti-nociceptive activities .
Result of Action
The molecular and cellular effects of cis-4,10,13,16-Docosatetraenoic Acid’s action are primarily due to its metabolites. These metabolites have demonstrated anti-endoplasmic reticulum stress and anti-nociceptive activities . They are hydrolyzed by the soluble epoxide hydrolase (sEH) to dihydroxydocosatrienoic acids (DHDTs) and hence might play a role in the efficacy of sEH inhibitors .
properties
IUPAC Name |
(4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,19-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNQVYRKLOONGO-DLKMBKFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCC/C=C\CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

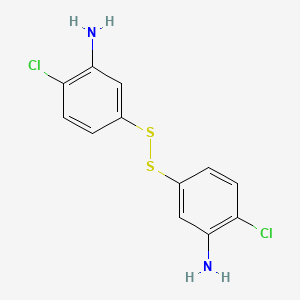
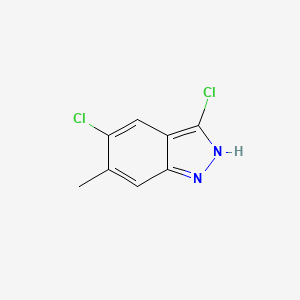

![2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B597557.png)

![1-[1-(2-Hydroxypropyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)
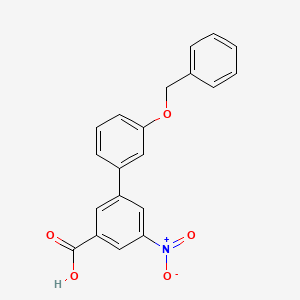
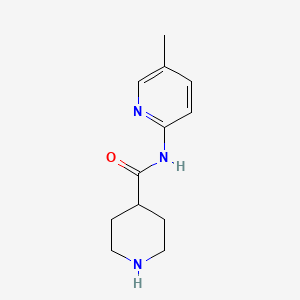
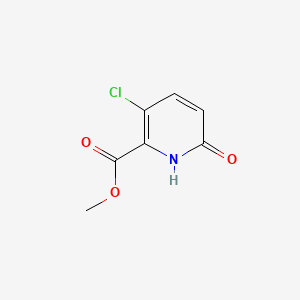
![7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597563.png)
![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597564.png)
![2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B597567.png)
